2,4-Diphenyl-oxazole-5-carboxylic acid

Description

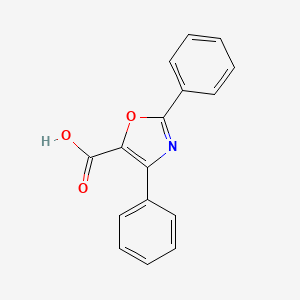

2,4-Diphenyl-oxazole-5-carboxylic acid (CAS: 23000-16-0) is an oxazole derivative characterized by two phenyl substituents at positions 2 and 4 of the oxazole ring and a carboxylic acid group at position 5 . Its molecular formula is C₁₆H₁₁NO₃, with a molecular weight of 265.07 g/mol. The compound’s structure combines aromatic rigidity from the phenyl groups with the polar carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

23000-16-0 |

|---|---|

Molecular Formula |

C16H11NO3 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

2,4-diphenyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C16H11NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) |

InChI Key |

AFTMNWSQRWRVNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Oxazole and Heterocyclic Derivatives

Structural and Functional Group Variations

2-Phenyloxazole-5-carboxylic Acid

- Structure : Single phenyl group at position 2; carboxylic acid at position 4.

- Molecular Formula: C₁₀H₇NO₃; Molecular Weight: 189.17 g/mol .

- Key Differences :

- Reduced steric bulk compared to the diphenyl analog.

- Higher solubility in polar solvents due to fewer hydrophobic groups.

- Lower molecular weight may enhance bioavailability in drug design.

2,4-Dimethyl-oxazole-5-carboxylic Acid

- Structure : Methyl groups at positions 2 and 4; carboxylic acid at position 5.

- Molecular Formula: C₆H₇NO₃; Molecular Weight: 141.12 g/mol .

- Key Differences :

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

- Structure : Methyl ester at position 4; methyl and phenyl substituents.

- Molecular Formula: C₁₂H₁₁NO₃; CAS: 100063-41-0 .

- Key Differences: Ester group reduces acidity (pKa ~5 vs. ~2–3 for carboxylic acids).

Comparison with Non-Oxazole Heterocycles

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid

- Structure : Benzimidazole core with a hydroxylated phenyl group.

- Molecular Formula : C₁₄H₁₀N₂O₃ .

- Key Differences :

3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

- Structure : Pyrazole core with halogen and methoxy substituents.

- Molecular Formula: C₁₇H₁₀Cl₂FNO₃ .

- Key Differences :

Physicochemical and Reactivity Profiles

| Property | 2,4-Diphenyl-oxazole-5-carboxylic Acid | 2-Phenyloxazole-5-carboxylic Acid | 2,4-Dimethyl-oxazole-5-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.07 | 189.17 | 141.12 |

| LogP (Predicted) | ~3.5 | ~1.8 | ~0.5 |

| Solubility in Water | Low | Moderate | High |

| Acidity (pKa) | ~2.5–3.0 | ~2.5–3.0 | ~2.5–3.0 |

| Key Applications | Pharmaceutical intermediates | Organic synthesis | Agrochemical intermediates |

Reactivity Insights :

Q & A

Basic: What synthetic routes are commonly employed for 2,4-Diphenyl-oxazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound typically involves cyclocondensation of phenyl-substituted precursors. For example, analogous oxazole-carboxylic acids are synthesized via refluxing precursors (e.g., aminothiazolones or aryl-formyl derivatives) with sodium acetate in acetic acid, followed by recrystallization . Key optimization strategies include:

- Catalyst selection : Acetic acid acts as both solvent and catalyst, but alternative acids (e.g., HCl) may improve cyclization efficiency.

- Temperature control : Maintaining reflux temperatures (100–120°C) ensures complete ring closure.

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR identify phenyl substituents and oxazole ring protons (δ 7.2–8.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z for : ~278.08) .

- Melting point analysis : Comparative data (e.g., mp 239–242°C for structurally similar 4-Methyl-2-phenyl-oxazole-5-carboxylic acid) validate purity .

Advanced: How can computational chemistry (e.g., DFT) elucidate the electronic properties of this compound for catalytic applications?

Answer:

Density Functional Theory (DFT) calculations can predict:

- HOMO-LUMO gaps : To assess redox activity in coordination complexes.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for ligand design .

For example, oxazole derivatives with electron-withdrawing groups (e.g., carboxylic acid) exhibit lowered LUMO levels, enhancing metal-binding affinity .

Advanced: What experimental approaches resolve contradictions between observed and predicted 1^11H NMR chemical shifts?

Answer:

Discrepancies may arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:

- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism).

- X-ray crystallography : Compare experimental bond lengths/angles with computational models .

For instance, crystallographic data for pyrazole-carboxylic acid derivatives reveal planar geometries, aiding spectral interpretation .

Basic: What solvent systems are effective for recrystallizing this compound?

Answer:

Polar aprotic solvents (e.g., DMF) mixed with acetic acid (1:1 v/v) are optimal for recrystallization, balancing solubility and purity . For less soluble analogs, methanol/water mixtures (70:30) may be employed .

Advanced: How does steric hindrance from phenyl groups influence the reactivity of this compound?

Answer:

The ortho-phenyl groups create steric bulk, which:

- Reduces nucleophilic substitution rates at the oxazole ring.

- Enhances crystallinity , facilitating single-crystal X-ray analysis .

Comparative studies on mono-phenyl analogs show faster reaction kinetics in esterification or amidation .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

Store under inert atmosphere (N or Ar) at 2–8°C. Similar carboxylic acids degrade via hydrolysis or oxidation; desiccants (e.g., silica gel) mitigate moisture uptake .

Advanced: How can this compound serve as a building block for heterocyclic drug candidates?

Answer:

The carboxylic acid moiety enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.